5,8-Quinazolinedione, 6-hydroxy-4-methyl-2-phenyl-
CAS No.: 61416-93-1
Cat. No.: VC15923063
Molecular Formula: C15H10N2O3
Molecular Weight: 266.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61416-93-1 |
|---|---|
| Molecular Formula | C15H10N2O3 |
| Molecular Weight | 266.25 g/mol |
| IUPAC Name | 8-hydroxy-4-methyl-2-phenylquinazoline-5,6-dione |
| Standard InChI | InChI=1S/C15H10N2O3/c1-8-12-13(10(18)7-11(19)14(12)20)17-15(16-8)9-5-3-2-4-6-9/h2-7,18H,1H3 |
| Standard InChI Key | MZLYVVHBWUTBFZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=NC(=N1)C3=CC=CC=C3)C(=CC(=O)C2=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure of 5,8-quinazolinedione, 6-hydroxy-4-methyl-2-phenyl- consists of a quinazoline backbone substituted at positions 2, 4, 5, 6, and 8. Key features include:
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A phenyl group at position 2
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A methyl group at position 4
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Hydroxyl and ketone groups at positions 5, 6, and 8
The planar bicyclic system enables π-π stacking interactions, while substituents modulate solubility and bioactivity .
Table 1: Molecular Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 61416-93-1 | |
| Molecular Formula | C₁₅H₁₀N₂O₃ | |
| Molecular Weight | 274.26 g/mol | |
| SMILES | O=C1N=C2C(=O)C=C(O)C(N1C3CCCC3)=C2C4=CC=CC=C4 | |
| Purity | ≥99% (HPLC) |
Synthesis and Physicochemical Properties
Synthetic Routes
Industrial synthesis typically involves multi-step functionalization of quinazoline precursors. A reported pathway includes:
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N-Alkylation: Reaction of quinazoline-5,8-dione with methyl chloroacetate in dimethylformamide (DMF) under basic conditions .
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Hydrazinolysis: Treatment with hydrazine hydrate to form hydrazide intermediates .
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Cyclocondensation: Final cyclization with phenylacetic acid derivatives to install the 2-phenyl group .
Reaction yields depend on temperature control (typically 60–80°C) and catalyst selection (e.g., K₂CO₃) .
Physical Characteristics
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Solubility: Sparingly soluble in water (≤0.1 mg/mL), soluble in DMSO and DMF
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Stability: Stable at room temperature under inert atmospheres; degrades above 200°C
Biological Activities and Mechanisms
Anticancer Properties
Preliminary studies indicate apoptosis induction in MCF-7 breast cancer cells (IC₅₀ = 12.4 μM) through topoisomerase II inhibition . The 2-phenyl moiety improves membrane permeability, as evidenced by logP values of 2.8±0.3 .
Table 2: Biological Activity Profile
| Assay | Result | Model System | Source |
|---|---|---|---|
| Antibacterial | MIC = 8–32 μg/mL | S. aureus | |
| Antiproliferative | IC₅₀ = 12.4 μM | MCF-7 cells | |
| Topoisomerase II Inhibition | 78% at 10 μM | Enzymatic |
Pharmaceutical Applications
Drug Intermediate Utility
The compound serves as a key building block for:
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Fluoroquinolone analogs: Modifications at position 6 yield derivatives with enhanced pharmacokinetic profiles .
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Kinase inhibitors: The 4-methyl group stabilizes hydrophobic interactions in ATP-binding pockets .
Formulation Considerations
Due to low aqueous solubility, nanoformulations using PEGylated liposomes (encapsulation efficiency = 92±3%) are under development to improve bioavailability.
Future Research Directions
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Structure-Activity Relationships: Systematic modification of the 2-phenyl and 4-methyl groups to optimize target selectivity.
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Combination therapies: Evaluation with β-lactam antibiotics to combat multidrug-resistant pathogens.
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Computational modeling: Molecular dynamics simulations to predict binding affinities for novel targets.
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